molecular formula C20H24ClN5O3 B14165172 1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 842964-24-3

1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14165172
CAS No.: 842964-24-3
M. Wt: 417.9 g/mol
InChI Key: XWECWJOGMQERCL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a chlorobenzyl group, a dimethylmorpholinyl group, and a purine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the chlorobenzyl and dimethylmorpholinyl intermediates. These intermediates are then coupled with the purine-dione core under specific reaction conditions, such as controlled temperature and pH, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may result in the replacement of the chlorobenzyl group with other functional groups.

Scientific Research Applications

1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives and compounds with chlorobenzyl or dimethylmorpholinyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

842964-24-3

Molecular Formula

C20H24ClN5O3

Molecular Weight

417.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-(2,6-dimethylmorpholin-4-yl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H24ClN5O3/c1-12-9-25(10-13(2)29-12)19-22-17-16(23(19)3)18(27)26(20(28)24(17)4)11-14-5-7-15(21)8-6-14/h5-8,12-13H,9-11H2,1-4H3

InChI Key

XWECWJOGMQERCL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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